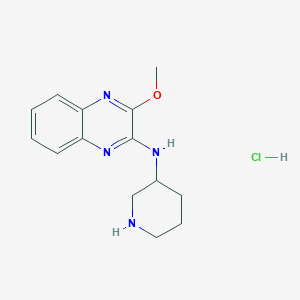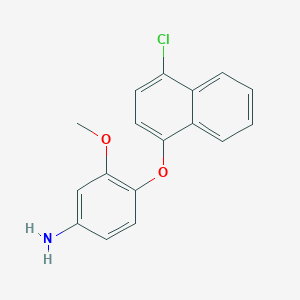
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with methoxy, methyl, and pyridinylmethylene hydrazinyl groups. It has a molecular formula of C17H16N4O and a molecular weight of 292.34 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline typically involves the condensation of 6-methoxy-2-methylquinoline-4-carbaldehyde with pyridin-3-ylmethylene hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency .
化学反应分析
Types of Reactions
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethylene hydrazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and hydrazinyl group. These interactions can modulate biological pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and pyridinylmethylene hydrazinyl groups enhances its potential for diverse chemical reactions and biological activities .
属性
分子式 |
C17H16N4O |
|---|---|
分子量 |
292.33 g/mol |
IUPAC 名称 |
6-methoxy-2-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C17H16N4O/c1-12-8-17(21-19-11-13-4-3-7-18-10-13)15-9-14(22-2)5-6-16(15)20-12/h3-11H,1-2H3,(H,20,21)/b19-11- |
InChI 键 |
ZXVHYKHTAQEISS-ODLFYWEKSA-N |
手性 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N/N=C\C3=CN=CC=C3 |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN=CC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11836771.png)
![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)





![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)


![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)



